molecular formula C5H13NO B15324187 N-(3-methylbutyl)hydroxylamine CAS No. 500348-73-2

N-(3-methylbutyl)hydroxylamine

Cat. No.: B15324187
CAS No.: 500348-73-2
M. Wt: 103.16 g/mol
InChI Key: KSALNWGFDJHSPJ-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)hydroxylamine is an N-alkyl hydroxylamine derivative characterized by a hydroxylamine (-NHOH) functional group attached to a 3-methylbutyl (isoamyl) chain. This compound belongs to a broader class of hydroxylamines, which are notable for their roles in organic synthesis, antioxidant activity, and biological modulation.

Properties

CAS No.

500348-73-2

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

N-(3-methylbutyl)hydroxylamine

InChI

InChI=1S/C5H13NO/c1-5(2)3-4-6-7/h5-7H,3-4H2,1-2H3

InChI Key

KSALNWGFDJHSPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-methylbutyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

3-methylbutylamine+hydroxylamine hydrochlorideThis compound+NaCl+H2O\text{3-methylbutylamine} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 3-methylbutylamine+hydroxylamine hydrochloride→this compound+NaCl+H2​O

The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated through extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled reaction conditions and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbutyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-(3-methylbutyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving nitrogen metabolism.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

N-(3-methylbutyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:

  • N-methylhydroxylamine
  • N-ethylhydroxylamine
  • N-propylhydroxylamine

Uniqueness: this compound is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This makes it suitable for specific applications where other hydroxylamine derivatives may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(3-methylbutyl)hydroxylamine and related compounds:

Compound Substituent Molecular Formula Key Functional Group Notable Properties
This compound 3-Methylbutyl (C₅H₁₁) C₅H₁₃NO -NHOH Hypothesized lipophilicity; unstudied bioactivity
N-t-Butyl hydroxylamine tert-Butyl (C₄H₉) C₄H₁₁NO -NHOH Antioxidant; delays cellular senescence
N-Methyl hydroxylamine Methyl (CH₃) CH₅NO -NHOH High reactivity; mutagenic potential
N-Benzyl hydroxylamine Benzyl (C₆H₅CH₂) C₇H₉NO -NHOH Stabilizes mitochondrial function
Hydroxylamine None (NH₂OH) H₃NO -NHOH DNA-damaging mutagen; forms artifactual adducts
Key Observations:
  • Reactivity : All N-hydroxylamines exhibit redox activity, but substituents modulate stability. For example, N-t-butyl hydroxylamine resists hydrolysis better than smaller analogs like N-methyl hydroxylamine .
  • Biological Effects : The N-hydroxylamine group itself is critical for antioxidant activity, as seen in N-t-butyl hydroxylamine’s ability to scavenge superoxide radicals and protect mitochondrial function . However, hydroxylamine (without substituents) is mutagenic due to DNA destabilization .
Challenges:
  • Side reactions : Hydroxylamine derivatives react with carbonyl groups (e.g., ketones, aldehydes) to form oximes or other artifacts, complicating isolation ().
  • Stability : N-Alkyl hydroxylamines with bulky substituents (e.g., tert-butyl) exhibit greater stability than linear-chain analogs like this compound, which may require low-temperature storage.
Antioxidant Activity:
  • N-t-Butyl hydroxylamine reduces oxidative stress by increasing the GSH/GSSG ratio and decreasing apurinic/apyrimidinic DNA sites . Similar mechanisms are plausible for this compound, though its efficacy may differ due to steric effects.
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., tert-butyl) enhance mitochondrial targeting, while smaller chains (e.g., methyl) increase reactivity but reduce specificity .
Mutagenicity and DNA Interactions:
  • Hydroxylamine lowers the DNA melting temperature (Tm) by forming adducts with cytosine residues, leading to mutations . N-Alkyl substitution (e.g., 3-methylbutyl) may mitigate this effect by sterically hindering DNA binding.
Industrial and Environmental Relevance:
  • Hydroxylamine derivatives are used in iron-oxyhydroxide-associated organic matter (OM) extraction. However, they react with OM to form N/S-containing artifacts, limiting their utility in environmental analyses .

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